1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2,3-dione
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Overview
Description
1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a benzothiophene ring with a pyrrole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-(3-oxo-4-(phenylsulfanyl)butyl)-1,3-isoindolinediones in the presence of polyphosphoric acid . This reaction proceeds through a series of sequential steps, including the formation of intermediate compounds that eventually lead to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1benzothieno3,2-bbenzothiophene : Known for its use in organic field-effect transistors .
- Dithieno[3,2-b:2’,3’-d]pyrrole : Used in the synthesis of conjugated materials .
Uniqueness
1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2,3-dione is unique due to its combined benzothiophene and pyrrole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-benzoyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyrrole-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-14-13-11-8-4-5-9-12(11)22-17(13)18(16(14)21)15(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFYCJOUNGJIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N(C(=O)C3=O)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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